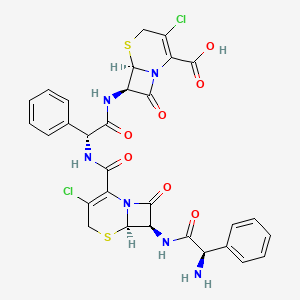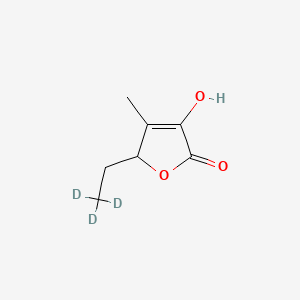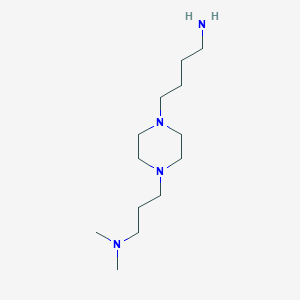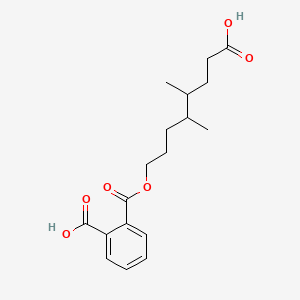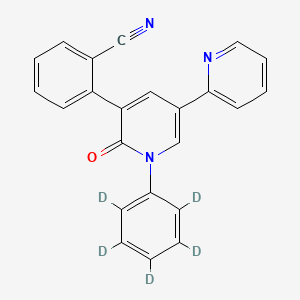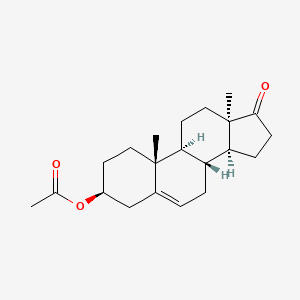
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one is a steroid compound that belongs to the class of androstane derivatives. Steroids are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. This compound is characterized by the presence of an acetyloxy group at the 3rd position and a ketone group at the 17th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3b,13a)-3-(Acetyloxy)androst-5-en-17-one typically involves multiple steps, starting from a suitable steroid precursor. Common synthetic routes may include:
Oxidation: Introduction of the ketone group at the 17th position.
Acetylation: Addition of the acetyloxy group at the 3rd position using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anabolic effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of (3b,13a)-3-(Acetyloxy)androst-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various biological pathways, leading to effects on gene expression, protein synthesis, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A primary male sex hormone with a similar steroid structure.
Estradiol: A primary female sex hormone with a similar steroid structure.
Cortisol: A glucocorticoid hormone with anti-inflammatory properties.
Uniqueness
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one is unique due to its specific functional groups and molecular configuration, which confer distinct chemical and biological properties compared to other steroid compounds.
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13R,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21+/m0/s1 |
Clave InChI |
NCMZQTLCXHGLOK-JPRZGNOKSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


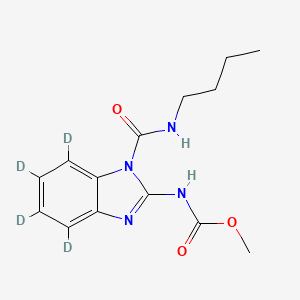
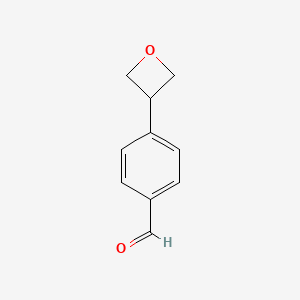
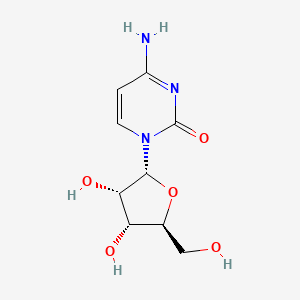
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
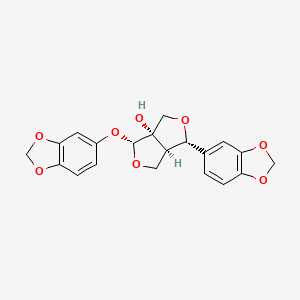
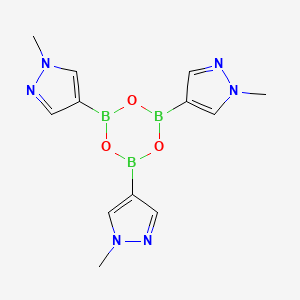
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
